5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring, a methoxy group at the 4-position of the phenyl ring, and a methyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzenamine and 5-fluoro-6-methylpyrimidine-4-carboxylic acid.
Coupling Reaction: The amine group of 4-methoxy-2-methylbenzenamine is coupled with the carboxylic acid group of 5-fluoro-6-methylpyrimidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of automated synthesis equipment, optimization of reaction conditions (temperature, solvent, concentration), and implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylpyrimidin-4-amine
- 4-Methoxy-2-methylphenylamine
- 6-Methylpyrimidin-4-amine
Uniqueness
5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine is unique due to the combination of its fluorine, methoxy, and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-6-10(18-3)4-5-11(8)17-13-12(14)9(2)15-7-16-13/h4-7H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQMUGZIRWLGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=NC=NC(=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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